2-(2-Sulfanyladamantan-2-yl)ethan-1-ol

Description

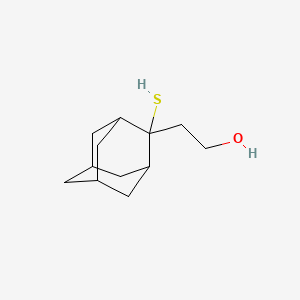

2-(2-Sulfanyladamantan-2-yl)ethan-1-ol is a sulfur-containing adamantane derivative with a hydroxyl-functionalized ethane chain. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties.

Properties

Molecular Formula |

C12H20OS |

|---|---|

Molecular Weight |

212.35 g/mol |

IUPAC Name |

2-(2-sulfanyl-2-adamantyl)ethanol |

InChI |

InChI=1S/C12H20OS/c13-2-1-12(14)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13-14H,1-7H2 |

InChI Key |

RCDPNKZMPRRQRC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CCO)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Derivatives

(a) N-adamantan-1-yl-1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)methanesulfonamide (20)

- Structure : Combines adamantane with a sulfonamide group and a ferrocene moiety.

- Key Differences : Unlike 2-(2-sulfanyladamantan-2-yl)ethan-1-ol, this compound lacks a hydroxyl group and instead incorporates a sulfonamide linkage, which alters its solubility and biological activity. The ferrocene moiety introduces redox activity, absent in the target compound .

(b) Hydroxychloroquine (HCQ)

- Structure: Contains a hydroxylated ethane chain linked to a quinoline ring.

- Key Differences: HCQ lacks the adamantane core and sulfur atom but shares the hydroxyl-ethyl functional group. Its mechanism of action (e.g., antimalarial/antiviral) is tied to the quinoline moiety, whereas adamantane derivatives often target viral ion channels .

Sulfanyl-Functionalized Alcohols

(a) 1-(Arylsulfanyl)propan-2-ols (e.g., 1a–e)

- Structure: Features a sulfanyl group attached to a propanol backbone.

- Key Differences: These compounds lack the adamantane scaffold, reducing steric hindrance and increasing conformational flexibility.

(b) 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine

- Structure : Contains a disulfide bond and amine groups.

- Key Differences : The disulfide bridge introduces redox sensitivity, while the absence of adamantane and hydroxyl groups limits applications in hydrophobic environments. Safety data indicate low acute toxicity but incomplete toxicological profiling .

Hydroxyl-Functionalized Ethanol Derivatives

(a) YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol)

- Structure : Includes a hydroxylated ethane chain with a benzyloxy-substituted benzylamine group.

- Key Differences: The aromatic benzyloxy groups enhance π-π stacking interactions, absent in the adamantane-based target.

(b) 1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol

- Structure : Combines a hydroxylated ethane chain with an oxetane ring.

- Key Differences : The oxetane ring improves metabolic stability and solubility compared to adamantane. However, the absence of sulfur limits its use in thiol-mediated conjugation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.